molecular formula C12H21PSi B14612121 (3-Phenylpropyl)(trimethylsilyl)phosphane CAS No. 59877-23-5

(3-Phenylpropyl)(trimethylsilyl)phosphane

Cat. No.: B14612121
CAS No.: 59877-23-5
M. Wt: 224.35 g/mol
InChI Key: RSDDPGYCQAEODE-UHFFFAOYSA-N
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Description

(3-Phenylpropyl)(trimethylsilyl)phosphane is an organophosphorus compound with the molecular formula C12H21PSi. It is a colorless liquid that is known for its reactivity and utility in various chemical processes. This compound is part of the broader class of tertiary phosphines, which are widely used in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenylpropyl)(trimethylsilyl)phosphane typically involves the reaction of trimethylsilyl chloride with a suitable phosphine precursor. One common method is the reaction of trimethylsilyl chloride with a phosphine in the presence of a base such as sodium-potassium alloy. The reaction proceeds as follows:

P+3Me3SiCl+3KP(SiMe3)3+3KCl\text{P} + 3 \text{Me}_3\text{SiCl} + 3 \text{K} \rightarrow \text{P(SiMe}_3)_3 + 3 \text{KCl} P+3Me3​SiCl+3K→P(SiMe3​)3​+3KCl

This method is efficient and yields the desired phosphane compound with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Phenylpropyl)(trimethylsilyl)phosphane undergoes various types of chemical reactions, including:

  • Hydrolysis: : The compound hydrolyzes readily in the presence of water to form phosphine and trimethylsilanol.

    P(SiMe3)3+3H2OPH3+3HOSiMe3\text{P(SiMe}_3)_3 + 3 \text{H}_2\text{O} \rightarrow \text{PH}_3 + 3 \text{HOSiMe}_3 P(SiMe3​)3​+3H2​O→PH3​+3HOSiMe3​

  • Substitution Reactions: : It reacts with acyl chlorides to form phosphaalkynes, such as tert-butylphosphaacetylene.

    P(SiMe3)3+RCOClRCP+3HOSiMe3\text{P(SiMe}_3)_3 + \text{RCOCl} \rightarrow \text{RCP} + 3 \text{HOSiMe}_3 P(SiMe3​)3​+RCOCl→RCP+3HOSiMe3​

  • Reduction Reactions: : The compound can be reduced to form various phosphide salts when treated with reducing agents like potassium tert-butoxide.

    P(SiMe3)3+KO-t-BuKP(SiMe3)2+Me3SiO-t-Bu\text{P(SiMe}_3)_3 + \text{KO-t-Bu} \rightarrow \text{KP(SiMe}_3)_2 + \text{Me}_3\text{SiO-t-Bu} P(SiMe3​)3​+KO-t-Bu→KP(SiMe3​)2​+Me3​SiO-t-Bu

Common Reagents and Conditions

Common reagents used in reactions with this compound include water, acyl chlorides, and potassium tert-butoxide. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from these reactions include phosphine, trimethylsilanol, phosphaalkynes, and various phosphide salts. These products are valuable intermediates in organic synthesis and catalysis.

Scientific Research Applications

(3-Phenylpropyl)(trimethylsilyl)phosphane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organophosphorus compounds and as a ligand in transition metal catalysis.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying phosphorus-containing biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and as a tool in drug discovery.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.

Mechanism of Action

The mechanism of action of (3-Phenylpropyl)(trimethylsilyl)phosphane involves its ability to act as a nucleophile, participating in various substitution and addition reactions. The compound’s reactivity is largely due to the presence of the trimethylsilyl group, which stabilizes the phosphane and enhances its nucleophilicity. The molecular targets and pathways involved in its reactions depend on the specific chemical context and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

    Tris(trimethylsilyl)phosphine: Another organophosphorus compound with similar reactivity but different substituents.

    Triphenylphosphine: A widely used phosphine ligand with different steric and electronic properties.

    Dimethylphenylphosphine: A phosphine with a different alkyl and aryl substitution pattern.

Uniqueness

(3-Phenylpropyl)(trimethylsilyl)phosphane is unique due to the presence of both a phenylpropyl group and a trimethylsilyl group. This combination imparts distinct reactivity and stability, making it a valuable reagent in various chemical transformations.

Properties

CAS No.

59877-23-5

Molecular Formula

C12H21PSi

Molecular Weight

224.35 g/mol

IUPAC Name

3-phenylpropyl(trimethylsilyl)phosphane

InChI

InChI=1S/C12H21PSi/c1-14(2,3)13-11-7-10-12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3

InChI Key

RSDDPGYCQAEODE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)PCCCC1=CC=CC=C1

Origin of Product

United States

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